molecular formula C9H8ClNO B1423135 1-Chloro-2-(2-isocyanatoethyl)benzene CAS No. 93489-11-3

1-Chloro-2-(2-isocyanatoethyl)benzene

Cat. No.: B1423135
CAS No.: 93489-11-3
M. Wt: 181.62 g/mol
InChI Key: XPAMKKQCOJFVSD-UHFFFAOYSA-N
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Description

1-Chloro-2-(2-isocyanatoethyl)benzene: is an organic compound with the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol . It is characterized by the presence of a chloro group and an isocyanate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-isocyanatoethyl)benzene can be synthesized through the reaction of 1-chloro-2-(2-aminomethyl)benzene with phosgene . The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is a toxic reagent .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of advanced purification techniques to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(2-isocyanatoethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild to moderate conditions, often in the presence of a base to facilitate the nucleophilic attack.

    Addition Reactions: Reagents such as primary and secondary amines are commonly used.

Major Products Formed:

Scientific Research Applications

1-Chloro-2-(2-isocyanatoethyl)benzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins, to study their structure and function.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-2-(2-isocyanatoethyl)benzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as amines, to form stable urea derivatives. This reactivity is exploited in various chemical syntheses and modifications of biomolecules .

Comparison with Similar Compounds

  • 1-Chloro-4-(2-isocyanatoethyl)benzene
  • 1-Bromo-2-(2-isocyanatoethyl)benzene
  • 1-Chloro-2-(2-isocyanatoethyl)benzene

Comparison: this compound is unique due to the specific positioning of the chloro and isocyanate groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reactivity patterns and product distributions in chemical reactions .

Properties

IUPAC Name

1-chloro-2-(2-isocyanatoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-9-4-2-1-3-8(9)5-6-11-7-12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAMKKQCOJFVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286429
Record name 1-Chloro-2-(2-isocyanatoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93489-11-3
Record name 1-Chloro-2-(2-isocyanatoethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93489-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-(2-isocyanatoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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